2-bromoethylphosphonic Acid
CAS No.: 999-82-6
Cat. No.: VC21188097
Molecular Formula: C2H6BrO3P
Molecular Weight: 188.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 999-82-6 |
---|---|
Molecular Formula | C2H6BrO3P |
Molecular Weight | 188.95 g/mol |
IUPAC Name | 2-bromoethylphosphonic acid |
Standard InChI | InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
Standard InChI Key | BFKXVERGWXHHIH-UHFFFAOYSA-N |
SMILES | C(CBr)P(=O)(O)O |
Canonical SMILES | C(CBr)P(=O)(O)O |
Introduction
Chemical Identity and Structure
2-Bromoethylphosphonic acid is a phosphonic acid derivative with the molecular formula C₂H₆BrO₃P. The compound is officially registered under CAS number 999-82-6 . Its structure consists of a two-carbon chain with a terminal bromine atom attached to a phosphonic acid group. The phosphonic acid functionality contains a phosphorus atom double-bonded to an oxygen atom and two hydroxyl groups.
Structural Representation
The structural characteristics of 2-bromoethylphosphonic acid can be represented through various notations:
Structural Identifier | Value |
---|---|
IUPAC Name | 2-bromoethylphosphonic acid |
Molecular Formula | C₂H₆BrO₃P |
Canonical SMILES | C(CBr)P(=O)(O)O |
InChI | InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
InChI Key | BFKXVERGWXHHIH-UHFFFAOYSA-N |
Table 1: Structural identifiers of 2-bromoethylphosphonic acid
The compound features a saturated two-carbon chain with a bromine atom at one end and a phosphonic acid group at the other. The phosphonic acid group consists of a phosphorus atom double-bonded to one oxygen atom and attached to two hydroxyl groups, giving it acidic properties similar to carboxylic acids but with different reactivity patterns due to the presence of phosphorus.
Physical Properties
2-Bromoethylphosphonic acid possesses distinct physical properties that influence its handling, storage, and applications in various fields. Understanding these properties is essential for researchers working with this compound.
Basic Physical Characteristics
The compound exists as a solid at room temperature, with physical properties detailed in the following table:
Property | Value |
---|---|
Molecular Weight | 188.95 g/mol |
Physical State | Solid at room temperature |
Melting Point | 93-95°C |
Boiling Point | 348.9±44.0°C at 760 mmHg |
Density | 2.012±0.06 g/cm³ at 20°C, 760 Torr |
Table 2: Physical properties of 2-bromoethylphosphonic acid
Chemical Reactivity
The reactivity of 2-bromoethylphosphonic acid is governed by two key functional groups: the bromoethyl moiety and the phosphonic acid group.
Reactive Sites
The bromine atom serves as a good leaving group, making the compound useful in nucleophilic substitution reactions. This property is particularly relevant in synthetic organic chemistry, where 2-bromoethylphosphonic acid can serve as an intermediate for introducing phosphonic acid functionality into more complex molecules.
The phosphonic acid group exhibits acidic properties due to the presence of two hydroxyl groups attached to a phosphorus atom. These hydroxyl groups can participate in acid-base reactions, condensation reactions, and can coordinate with metal ions to form complexes.
Synthetic Applications
Based on information about related compounds, 2-bromoethylphosphonic acid can be used as a precursor in the synthesis of more complex phosphonic acid derivatives. For instance, in the synthesis of tetrathiafulvalene (TTF) derivatives with phosphonic acid groups, similar bromoethyl phosphonate compounds serve as key intermediates . The synthesis often involves converting the corresponding ethyl phosphonate derivatives to phosphonic acids, suggesting similar approaches could be applicable to 2-bromoethylphosphonic acid .
Safety Parameter | Classification |
---|---|
GHS Signal Word | Danger |
UN Number | 3261 |
Hazard Class | 8 (Corrosive) |
Packing Group | II |
Hazard Statements | H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals) |
Table 3: Safety classification of 2-bromoethylphosphonic acid
Synthetic Methods
The preparation of 2-bromoethylphosphonic acid can be approached through several synthetic routes based on general methods for phosphonic acid synthesis.
Comparison with Related Compounds
The properties and applications of 2-bromoethylphosphonic acid can be better understood by comparing it with structurally related compounds.
Comparison with (2-Chloroethyl)phosphonic acid
(2-Chloroethyl)phosphonic acid is a closely related compound that differs only in the halogen substituent (chlorine instead of bromine) . This compound is used in various applications including:
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Agricultural applications as a plant growth regulator
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Herbicide development
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Pharmaceutical research
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Industrial applications such as flame retardants and plasticizers
The bromine in 2-bromoethylphosphonic acid is a better leaving group than chlorine, potentially making it more reactive in nucleophilic substitution reactions. This difference could lead to distinct applications where higher reactivity is desirable.
Future Research Directions
Research on 2-bromoethylphosphonic acid could potentially expand in several directions based on the properties and applications of related compounds.
Material Science Applications
The ability of phosphonic acids to form strong bonds with metal oxides makes them interesting candidates for surface modification and the development of new materials. Future research could explore the use of 2-bromoethylphosphonic acid in creating self-assembled monolayers on metal oxide surfaces or in developing new organic-inorganic hybrid materials with unique properties .
Agricultural Research
Given the application of related compounds as plant growth regulators, research could investigate the specific effects of 2-bromoethylphosphonic acid on plant growth and development, potentially discovering new applications in agriculture or horticulture.
Medicinal Chemistry
The unique reactivity of 2-bromoethylphosphonic acid could be leveraged in medicinal chemistry for the synthesis of novel phosphonic acid-based drugs or prodrugs. Phosphonic acids have been explored as mimetics of phosphate groups in biological systems, leading to applications in enzyme inhibition and drug development.
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